

# 2-(2-Bromophenyl)succinic acid molecular weight

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404

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An In-Depth Technical Guide to **2-(2-Bromophenyl)succinic Acid**: Properties, Synthesis, and Analysis

## Abstract

This technical guide provides a comprehensive overview of **2-(2-bromophenyl)succinic acid** (CAS No: 20608-82-6), a pivotal intermediate in various fields of chemical science.<sup>[1][2]</sup> Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies robust analytical methods for quality control, and explores its significant applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile molecule.

## Physicochemical Properties and Identification

**2-(2-Bromophenyl)succinic acid**, systematically named 2-(2-bromophenyl)butanedioic acid, is a dicarboxylic acid featuring a bromophenyl substituent.<sup>[1][3]</sup> This structure imparts specific reactivity and properties that make it a valuable building block in targeted synthesis.

Caption: Chemical structure of **2-(2-Bromophenyl)succinic acid**.

The key identifying and physical properties of the compound are summarized below for quick reference.

Property	Value	Reference(s)
IUPAC Name	2-(2-bromophenyl)butanedioic acid	[1][3]
CAS Number	20608-82-6	[1][2][4]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub>	[2][4]
Molecular Weight	273.08 g/mol	[2][3][5]
Predicted Density	1.691 ± 0.06 g/cm <sup>3</sup>	[2][3]
Predicted Boiling Point	365.1 ± 27.0 °C at 760 mmHg	[2]
Predicted pKa	3.36 ± 0.10	[3]
Appearance	White solid	[5]
InChI Key	ZYVUHPNGZXZEFZ-UHFFFAOYSA-N	[1][3]

## Synthesis and Purification

The synthesis of **2-(2-bromophenyl)succinic acid** requires a strategic approach to introduce the succinic acid moiety to the bromophenyl ring. While multiple synthetic routes are conceivable, a common strategy involves the nucleophilic attack of a succinate derivative on an activated bromophenyl precursor.

## Representative Synthesis Protocol

This protocol describes a plausible method based on established organic chemistry principles. The reaction involves the alkylation of a diethyl succinate enolate with 2-bromobenzyl bromide, followed by hydrolysis.

### Step-by-Step Methodology:

- **Enolate Formation:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diethyl succinate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

- **Base Addition:** Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is critical: a strong, hindered base is required to deprotonate the  $\alpha$ -carbon of the ester without competing in a nucleophilic attack on the ester carbonyl.
- **Alkylation:** Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Quenching:** Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield the crude diethyl 2-(2-bromobenzyl)succinate.
- **Hydrolysis:** Dissolve the crude diester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- **Acidification and Isolation:** After cooling to room temperature, remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to a pH of ~1-2 using concentrated hydrochloric acid (HCl), which will precipitate the dicarboxylic acid.
- **Final Collection:** Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude **2-(2-bromophenyl)succinic acid**.

## Purification Protocol: Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the method of choice for crystalline solids.

- **Solvent Selection:** The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

- Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly. The self-validating nature of this protocol is confirmed by subsequent analytical characterization, which should show a significant reduction in impurities.

Caption: Workflow for the synthesis and purification of **2-(2-Bromophenyl)succinic acid**.

## Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A multi-technique approach ensures comprehensive characterization.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic molecules.<sup>[6]</sup> A reverse-phase method is typically employed for compounds of this polarity.

Parameter	Recommended Conditions
Column	C18 stationary phase (e.g., 5 $\mu$ m particle size, 4.6 x 250 mm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate	1.0 mL/min
Detector	UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm. The choice of wavelength is based on the chromophores present (phenyl ring and carboxylic acids).
Injection Volume	10 $\mu$ L
Sample Prep	Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

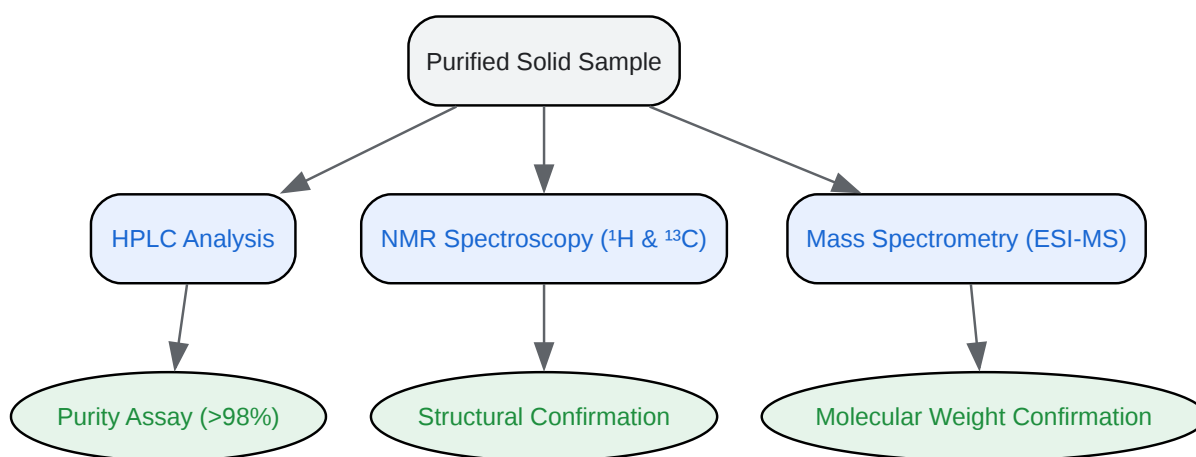
NMR provides unequivocal structural confirmation.

- $^1\text{H}$  NMR: Will show characteristic signals for the aromatic protons (typically in the 7.0-7.8 ppm range), the methine proton adjacent to the phenyl ring, and the diastereotopic methylene protons of the succinate backbone.
- $^{13}\text{C}$  NMR: Will confirm the presence of 10 distinct carbon environments, including the two carbonyl carbons (typically >170 ppm), the six aromatic carbons, and the two aliphatic carbons.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight.

- Technique: Electrospray Ionization (ESI) in negative mode is ideal for dicarboxylic acids, detecting the  $[M-H]^-$  ion.
- Expected Mass: The analysis should reveal a cluster of peaks corresponding to the isotopic distribution of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  are present in an approximate 1:1 ratio), providing definitive confirmation of the presence of one bromine atom. The expected monoisotopic mass is 271.9684 Da.[3]



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Caption: A standard analytical workflow for quality control validation.

## Applications in Research and Development

The utility of **2-(2-bromophenyl)succinic acid** stems from its bifunctional nature: the carboxylic acid groups allow for derivatization (e.g., esterification, amidation), while the bromophenyl group is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] It is particularly valuable in creating molecules targeting neurological disorders, where the specific substitution pattern can influence binding affinity and pharmacological profiles.[1] The succinic acid backbone can also improve the pharmacokinetic properties of a drug candidate, such as solubility.

- Organic Synthesis: In a broader context, it is employed as a versatile scaffold in organic chemistry to prepare complex molecules with defined stereochemistry and functionality.[1][7]
- Material Science: The compound is used in the development of novel polymers and materials.[1] Its incorporation into polymer chains can introduce unique thermal, mechanical, or optical properties.[1]

## Safety, Handling, and Storage

As with all laboratory chemicals, **2-(2-bromophenyl)succinic acid** should be handled with appropriate care.

- Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations often suggest storage at refrigerated temperatures (e.g., 0-8 °C) to ensure long-term stability. [5]

## Conclusion

**2-(2-Bromophenyl)succinic acid** is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its molecular weight of 273.08 g/mol and its versatile structure make it indispensable in modern pharmaceutical and materials science research.[2][4][5] The successful application of this compound is contingent upon the ability to synthesize it in high purity and to verify its quality through rigorous, multi-faceted analytical characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this important building block into their development workflows.

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